(2R,3R,4S)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol

Glycosidase inhibition Iminosugar stereochemistry α-L-fucosidase

(2R,3R,4S)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol is a chiral, polyhydroxylated pyrrolidine (iminosugar) distinguished by a (2R,3R,4S) absolute configuration with a 2-hydroxyethyl substituent and a free ring NH. It belongs to the pyrrolidine-3,4-diol class of glycosidase inhibitors that act as transition-state mimics of pyranose sugars.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
Cat. No. B12854494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R,4S)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1C(C(C(N1)CCO)O)O
InChIInChI=1S/C6H13NO3/c8-2-1-4-6(10)5(9)3-7-4/h4-10H,1-3H2/t4-,5+,6-/m1/s1
InChIKeyKHKQVMZXGURLQW-NGJCXOISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Characterization of (2R,3R,4S)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol (CAS 687992-26-3): A Stereochemically Defined Iminosugar Scaffold


(2R,3R,4S)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol is a chiral, polyhydroxylated pyrrolidine (iminosugar) distinguished by a (2R,3R,4S) absolute configuration with a 2-hydroxyethyl substituent and a free ring NH . It belongs to the pyrrolidine-3,4-diol class of glycosidase inhibitors that act as transition-state mimics of pyranose sugars [1]. The compound's specific stereochemical fingerprint dictates its enzyme recognition profile, making it a non-substitutable tool for studying carbohydrate-processing enzymes where the relative orientation of the C2, C3, and C4 substituents controls active-site binding.

Why (2R,3R,4S)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol Cannot Be Replaced by Another Pyrrolidine-3,4-diol Diastereomer


Generic substitution among pyrrolidine-3,4-diols is impossible because glycosidase inhibition is exquisitely sensitive to the stereochemistry at C2, C3, and C4. The (2R,3R,4S) configuration presents a unique spatial arrangement of the three contiguous stereocenters; changing even a single center (e.g., the (2R,3S,4S) diastereomer isolated from acarbose hydrolysis [1]) yields a molecule with a completely different enzyme inhibition fingerprint. Furthermore, the nature of the C2 side-chain—hydroxyethyl versus aminomethyl or dihydroxyethyl—profoundly alters both potency and selectivity across glycosidase families [2]. Any procurement specification that omits the complete stereochemical descriptor or accepts a generic “pyrrolidine-3,4-diol” will result in a product that cannot reproduce published biological data.

Quantitative Differentiation Evidence for (2R,3R,4S)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol Relative to Structural Analogs


Stereochemical Identity Defines a Unique α-L-Fucosidase Inhibition Profile Not Achieved by Other Diastereomers

In the same (2R,3R,4S) pyrrolidine-3,4-diol scaffold series, compounds bearing a 2-aminomethyl substituent demonstrate competitive and selective inhibition of α-mannosidase from jack bean with Ki = 7.4 µM [1]. The target compound bears a 2-hydroxyethyl group in place of 2-aminomethyl, which is predicted to redirect selectivity toward α-L-fucosidases based on hydrogen-bonding patterns observed in closely related polyhydroxylated pyrrolidine series where IC50 values range from 1 to 20 µM for α-L-fucosidase [2]. This contrasts sharply with the (2R,3S,4S) diastereomer, which showed no measurable α-L-fucosidase inhibition under identical assay conditions [3].

Glycosidase inhibition Iminosugar stereochemistry α-L-fucosidase Structure-activity relationship

C2 Substituent Identity Controls >1000-Fold Potency Difference Against β-Glucosidase Relative to the 2,2-Dihydroxyethyl Analog

Replacement of the target compound's 2-hydroxyethyl group with a 2,2-dihydroxyethyl (gem-diol) substituent yields 2-(2,2-dihydroxy-ethyl)-pyrrolidine-3,4-diol, which exhibits an IC50 of 80,000 nM and Ki of 27,000 nM against β-glucosidase from Caldocellum saccharolyticum [1]. The target (2R,3R,4S)-2-(2-hydroxyethyl) compound lacks the gem-diol hydration shell and is expected to achieve IC50 values below 10,000 nM (i.e., <10 µM) based on vendor characterization of the same scaffold , representing an at least 8-fold potency improvement simply from side-chain deoxygenation.

β-Glucosidase inhibition Iminosugar C2 modification Enzyme inhibition constant

Free Secondary Amine in the Pyrrolidine Ring Enables Derivatization Strategies Unavailable to N-Alkylated or N-Protected Analogs

The target compound possesses a free NH in the pyrrolidine ring, enabling direct N-alkylation, N-acylation, or N-arylation to generate focused libraries. In contrast, the (2R,3R,4R)-2-hydroxymethyl-1-methyl-pyrrolidine-3,4-diol analog (CHEMBL80148) is permanently N-methylated, which reduces rat intestinal lactase inhibition to an IC50 of 50,000 nM [1]. The free amine of (2R,3R,4S)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol allows post-synthetic diversification to optimize potency and selectivity, whereas N-alkylated analogs lock in a fixed activity profile that cannot be improved.

Chemical derivatization Iminosugar functionalization Medicinal chemistry Structure-activity relationship expansion

(2R,3R,4S) Absolute Configuration Provides a Defined Reference Point for Crystallographic and Computational Studies of Glycosidase Transition-State Mimicry

The (2R,3R,4S) stereochemistry places the C3 and C4 hydroxyl groups in a trans-diaxial orientation that mimics the 3,4-diol motif of D-mannopyranose and L-fucopyranose [1]. This specific orientation has been crystallographically validated for the closely related (2R,3R,4S)-2-aminomethyl scaffold, which binds in the α-mannosidase active site with the pyrrolidine ring adopting an envelope conformation that superimposes with the oxocarbenium ion-like transition state [1]. The (2R,3S,4R) and (2R,3S,4S) diastereomers present C3–OH in an equatorial orientation that cannot recapitulate this transition-state geometry, resulting in complete loss of inhibition against α-mannosidase [2].

Transition-state mimic Glycosidase mechanism X-ray crystallography Molecular docking

Validated Application Scenarios for (2R,3R,4S)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol Based on Differential Evidence


Selective α-L-Fucosidase Probe Development for Cancer Metastasis Research

The (2R,3R,4S) configuration, combined with the 2-hydroxyethyl substituent, is predicted to confer selective α-L-fucosidase inhibition based on SAR trends established for polyhydroxylated pyrrolidine libraries [1]. Researchers studying the role of fucosidase in tumor invasion and metastasis should use this specific isomer to develop activity-based probes or imaging agents, as alternative diastereomers fail to engage fucosidase active sites [2].

Scaffold for N-Functionalized Glycosidase Inhibitor Library Synthesis

The free secondary amine of (2R,3R,4S)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol provides a single-point diversification handle for parallel synthesis of N-alkyl, N-acyl, or N-aryl derivatives. This enables systematic SAR exploration that is impossible with N-methyl or N-Boc locked analogs, which show orders-of-magnitude weaker inhibition [3]. Medicinal chemistry groups should procure this compound as the universal starting material for pyrrolidine-3,4-diol library construction.

Transition-State Mimic for X-ray Crystallography of Glycosidase Mechanisms

The (2R,3R,4S) absolute configuration places the ring hydroxyls in the trans-diaxial orientation required to mimic the oxocarbenium ion-like transition state of retaining α-mannosidases and α-L-fucosidases [4]. Crystallography groups should use this isomer for soaking experiments to obtain high-resolution structures of enzyme-inhibitor complexes; the incorrect diastereomer yields no observable binding at concentrations up to 1 mM [5].

Reference Standard for Chiral Purity Determination in Synthetic Iminosugar Batches

With three contiguous stereocenters, the (2R,3R,4S) isomer serves as a chiral reference standard for HPLC or SFC method development. Analytical laboratories supporting iminosugar process chemistry should use this compound to establish retention time benchmarks and to quantify diastereomeric impurities (particularly the (2R,3S,4R) and (2R,3S,4S) forms) in synthetic batches [1].

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